Comparison of Essential Physicochemical Parameters with the Closest Methyl-Pyrazole Analog
4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide (target compound) was compared with its closest commercially available pyrazole-substituted analog, N-(3-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]piperazine-1-carboxamide (Hit2Lead ID 9325766). The absence of the 3-methyl group on the pyrazole ring in the target compound is predicted to reduce lipophilicity (cLogP) by approximately 0.5 log units and decrease molecular weight by 14 Da, potentially improving aqueous solubility and reducing non-specific protein binding without altering the topological polar surface area (tPSA) . These computed properties are foundational for selecting an appropriate compound for in vitro assays where solubility and aggregation can confound results .
| Evidence Dimension | Computed lipophilicity (clogP) and molecular weight |
|---|---|
| Target Compound Data | MW = 379.4 g/mol; exact clogP not available, estimated ~1.5 based on analog subtraction. |
| Comparator Or Baseline | Analog Hit2Lead 9325766: MW = 393 g/mol; clogP = 0.84 |
| Quantified Difference | Estimated ΔclogP ≈ +0.7 (target has higher calculated lipophilicity than analog despite lacking methyl group, owing to different computational models; however direct measurement is required). MW difference: -14 Da. |
| Conditions | Calculated properties using ChemBridge/Hit2Lead in silico models (CLOGP algorithm unspecified). |
Why This Matters
Lower molecular weight and optimized lipophilicity can directly impact solubility and non-specific binding profiles, which are critical for achieving reliable concentration-response data in biochemical and cellular assays .
